molecular formula C20H16O5 B14994781 methyl (2Z)-3-oxo-2-[2-(prop-2-en-1-yloxy)benzylidene]-2,3-dihydro-1-benzofuran-5-carboxylate

methyl (2Z)-3-oxo-2-[2-(prop-2-en-1-yloxy)benzylidene]-2,3-dihydro-1-benzofuran-5-carboxylate

Cat. No.: B14994781
M. Wt: 336.3 g/mol
InChI Key: PJIYPZANBUOHKJ-PDGQHHTCSA-N
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Description

METHYL (2Z)-3-OXO-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE is a complex organic compound featuring a benzofuran core structure. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2Z)-3-OXO-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE typically involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

METHYL (2Z)-3-OXO-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

METHYL (2Z)-3-OXO-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL (2Z)-3-OXO-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL (2Z)-3-OXO-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

methyl (2Z)-3-oxo-2-[(2-prop-2-enoxyphenyl)methylidene]-1-benzofuran-5-carboxylate

InChI

InChI=1S/C20H16O5/c1-3-10-24-16-7-5-4-6-13(16)12-18-19(21)15-11-14(20(22)23-2)8-9-17(15)25-18/h3-9,11-12H,1,10H2,2H3/b18-12-

InChI Key

PJIYPZANBUOHKJ-PDGQHHTCSA-N

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CC=CC=C3OCC=C)/C2=O

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=CC3=CC=CC=C3OCC=C)C2=O

Origin of Product

United States

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